6-Chloro-5-(hydroxymethyl)pyridin-3-ol
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Overview
Description
6-Chloro-5-(hydroxymethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H6ClNO2 and a molecular weight of 159.57 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(hydroxymethyl)pyridin-3-ol can be achieved through various synthetic routes. One common method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This biocatalytic approach is advantageous due to its regioselectivity and efficiency in converting pyridine derivatives into their hydroxylated forms.
Industrial Production Methods
Industrial production methods for this compound typically involve chemical synthesis using readily available starting materials. The specific reaction conditions, such as temperature, pressure, and catalysts, may vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(hydroxymethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as solvent, temperature, and pH, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can produce various substituted pyridine derivatives .
Scientific Research Applications
6-Chloro-5-(hydroxymethyl)pyridin-3-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-5-(hydroxymethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The chlorine atom can also affect the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
6-Chloro-5-(hydroxymethyl)pyridin-3-ol can be compared with other similar compounds, such as:
2-Chloro-5-(hydroxymethyl)pyridin-3-ol: This compound has a similar structure but differs in the position of the chlorine atom, which can affect its reactivity and applications.
6-(Hydroxymethyl)pyridin-3-ol:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C6H6ClNO2 |
---|---|
Molecular Weight |
159.57 g/mol |
IUPAC Name |
6-chloro-5-(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H6ClNO2/c7-6-4(3-9)1-5(10)2-8-6/h1-2,9-10H,3H2 |
InChI Key |
SHVJQFALELSELM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CO)Cl)O |
Origin of Product |
United States |
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